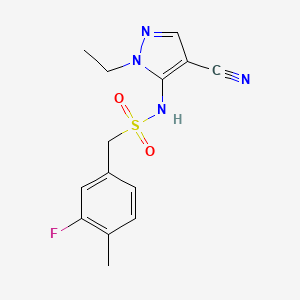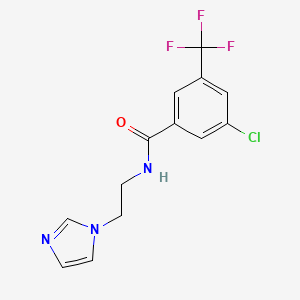![molecular formula C12H21N3O3 B7633346 1-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7633346.png)
1-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2S)-1-hydroxybutan-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2S)-1-hydroxybutan-2-yl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as Dimebolin or Latrepirdine and is a small molecule that has been studied for its effects on various biological systems.
作用機序
The exact mechanism of action of 1-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2S)-1-hydroxybutan-2-yl]urea is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of several neurotransmitters, including acetylcholine, dopamine, and serotonin. Dimebolin has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 1-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2S)-1-hydroxybutan-2-yl]urea can have several biochemical and physiological effects. For example, this compound has been shown to increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and memory. Dimebolin has also been shown to reduce inflammation and oxidative stress, which are believed to play a role in the development of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 1-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2S)-1-hydroxybutan-2-yl]urea in lab experiments is its ability to improve cognitive function and memory. This makes it a useful tool for studying the mechanisms underlying these processes. However, one of the limitations of using this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2S)-1-hydroxybutan-2-yl]urea. One of the most promising areas of research is in the development of new treatments for Alzheimer's disease. Studies have shown that Dimebolin can improve cognitive function and memory in patients with Alzheimer's disease, and further research is needed to determine its long-term effects and potential side effects. Other areas of research include the development of new drugs that target the same neurotransmitter systems as Dimebolin, as well as the investigation of its effects on other biological systems.
合成法
The synthesis of 1-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2S)-1-hydroxybutan-2-yl]urea can be achieved through several methods. One of the most commonly used methods involves the reaction of 3,5-dimethyl-4-isocyanato-1,2-oxazole with 2-amino-2-methyl-1-propanol in the presence of a suitable solvent. This reaction results in the formation of the desired compound along with the release of carbon dioxide gas.
科学的研究の応用
Several studies have been conducted to investigate the potential therapeutic applications of 1-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2S)-1-hydroxybutan-2-yl]urea. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. Studies have shown that Dimebolin can improve cognitive function and memory in patients with Alzheimer's disease.
特性
IUPAC Name |
1-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2S)-1-hydroxybutan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-5-10(6-16)14-12(17)13-7(2)11-8(3)15-18-9(11)4/h7,10,16H,5-6H2,1-4H3,(H2,13,14,17)/t7?,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZPLQILWDAKQY-MHPPCMCBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC(C)C1=C(ON=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)NC(C)C1=C(ON=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2S)-1-hydroxybutan-2-yl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Azepan-1-yl)-2-[3-[(2-methylpyrazol-3-yl)methylamino]-1,2,4-triazol-1-yl]ethanone](/img/structure/B7633278.png)
![3-[(dimethylamino)methyl]-N-[1-(4-ethylsulfanylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633282.png)
![3-[(dimethylamino)methyl]-N-[2-(1-ethylbenzimidazol-2-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633286.png)
![4-(2-hydroxy-2-methylpropyl)-2-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7633289.png)


![N-[2-[cyclopentyl(methyl)amino]ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7633311.png)
![3-[(dimethylamino)methyl]-N-(1-oxaspiro[5.5]undecan-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7633320.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7633321.png)
![6-Methyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7633325.png)

![[4-Amino-1-(6,7-dimethylquinazolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7633349.png)
![N-[(4-chloro-2-methylphenyl)methyl]-5-(4-methyl-1,2,4-triazol-3-yl)pyridin-2-amine](/img/structure/B7633354.png)